4-Bromo-2-chloro-6-methylbenzenamine hydrobromide
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Overview
Description
4-Bromo-2-chloro-6-methylphenylamine hydrobromide is an organic compound that belongs to the class of halogenated aromatic amines This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenylamine core, with an additional hydrobromide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-methylphenylamine hydrobromide typically involves the halogenation of 2-chloro-6-methylphenylamine. The process begins with the chlorination of 2-methylphenylamine to introduce the chlorine atom at the ortho position. This is followed by bromination using a brominating agent such as pyridine hydrobromide perbromide, which selectively introduces the bromine atom at the para position relative to the amino group .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-chloro-6-methylphenylamine hydrobromide can be scaled up by optimizing reaction conditions such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-methylphenylamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted phenylamines.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include aniline derivatives.
Scientific Research Applications
4-Bromo-2-chloro-6-methylphenylamine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-methylphenylamine hydrobromide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The presence of halogen atoms enhances its reactivity and allows it to participate in a wide range of chemical transformations. The molecular pathways involved include nucleophilic substitution, electrophilic aromatic substitution, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but lacks the methyl group.
2-Chloro-6-methylaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
4-Bromo-2-chloro-6-methylphenylamine hydrobromide is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the phenylamine core. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
877149-11-6 |
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Molecular Formula |
C7H8Br2ClN |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H7BrClN.BrH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,10H2,1H3;1H |
InChI Key |
UJCUVAMCDSIWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)Br.Br |
Origin of Product |
United States |
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